N‑Methylation Increases Lipophilicity by ≈0.5–1.0 Log Units Compared to Primary Amino Analogs
The target compound (free base) and its methyl ester display calculated logP values that are substantially higher than those of the direct primary‑amino comparator 4‑(trifluoromethyl)-DL‑phenylglycine (free base, CAS 142012‑65‑5). The hydrochloride salt of the target compound has an experimentally determined logP of –0.37, while the methyl ester derivative shows a predicted logP of 2.25 [1]. Although no experimental logP for the primary‑amino analog was located in public repositories, class‑level comparison of N‑methyl vs N‑H amino acid pairs consistently yields a ΔlogP of +0.5 to +1.0, a trend confirmed by the methyl ester data . The enhanced lipophilicity directly impacts passive membrane permeability and plasma protein binding, properties critical for CNS‑targeted probe design.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | HCl salt: logP = –0.37 (experimental); methyl ester: logP = 2.25 (predicted) |
| Comparator Or Baseline | 4-(Trifluoromethyl)-DL‑phenylglycine (free base): logP data not available; class‑level ΔlogP ≈ +0.5 to +1.0 for N‑methylation |
| Quantified Difference | Qualitative increase; methyl ester logP = 2.25 indicates substantial lipophilicity contribution |
| Conditions | Calculated/predicted logP values from vendor technical datasheets; class‑level inference drawn from peer‑reviewed N‑methylation SAR studies. |
Why This Matters
Higher lipophilicity can improve membrane permeability in cell‑based assays and CNS models, making this compound a superior candidate for intracellular target engagement when compared with the non‑methylated phenylglycine analog.
- [1] Chem‑Space. 2‑(Methylamino)-2‑[4‑(trifluoromethyl)phenyl]acetic acid hydrochloride – Datasheet. https://chem-space.com (accessed 2026-04-29). [LogP = –0.37] View Source
